1-(3,3-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one is a chemical compound notable for its potential applications in medicinal chemistry, particularly as an inhibitor of certain biological targets. This compound features a complex structure that includes piperidine rings and a ketone functional group, contributing to its pharmacological properties.
The compound has been synthesized and studied in various research contexts, including its role as an inhibitor in biochemical assays. It is often referenced in scientific literature focusing on drug discovery and development, particularly in the context of targeting specific proteins or pathways in disease models.
This compound falls under the category of piperidine derivatives, which are recognized for their diverse biological activities. Piperidine-based compounds are frequently explored for their potential as therapeutic agents due to their ability to interact with various biological targets.
The synthesis of 1-(3,3-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one can involve several methods, including:
Technical details regarding specific reaction conditions (temperature, solvent systems, catalysts) are critical for optimizing yield and purity.
The molecular formula is , with a molecular weight of approximately 270.28 g/mol. The presence of fluorine atoms contributes to its lipophilicity and potential biological activity.
The compound can participate in various chemical reactions typical for ketones and amines:
Technical details such as reaction kinetics and mechanisms are essential for understanding how this compound behaves in different chemical environments.
The mechanism of action for 1-(3,3-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one typically involves interaction with specific protein targets within cells. This interaction can inhibit or modulate enzymatic activity, which is critical in pathways related to disease processes.
Experimental data from biochemical assays indicate that this compound may selectively inhibit certain kinases or receptors, leading to downstream effects on cellular signaling pathways. Further studies are needed to elucidate the precise molecular interactions and binding affinities.
The compound is expected to be a solid at room temperature with moderate solubility in organic solvents due to its lipophilic character imparted by the fluorine substituents.
Key chemical properties include:
Relevant analyses such as spectroscopic methods (NMR, IR) should be employed to confirm structural integrity and purity.
1-(3,3-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one has potential applications in:
Further exploration into its pharmacokinetics and toxicity profiles will be necessary to advance its development into clinical applications.
The strategic design of 1-(3,3-difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one leverages scaffold hopping from complex tricyclic systems to simplified bifunctional piperidine frameworks. This approach replaces fused-ring architectures (e.g., pyrrolo[2,3-c]pyridines) with synthetically tractable, pharmacologically privileged piperidine subunits while retaining key three-dimensional spatial features. Fragment-based design dissects NLRP3 inhibitors like HS203873—a benzo[d]imidazol-2-one derivative featuring a 1-(piperidin-4-yl) anchor—into its core pharmacophoric elements [4] [5]. The target compound emerges from merging this piperidine-binding motif with the electrophile-accommodating 3,3-difluoropiperidine moiety, enabling interactions with cysteine residues or hydrophobic pockets in biological targets.
Computational analyses reveal that the 1,2-ethanone linker between piperidine rings optimally positions both nitrogen atoms at 6.2–7.1 Å distances, mimicking the distance geometry observed in tricyclic inhibitors’ binding poses [5]. This linear connector enhances conformational flexibility compared to rigid fused systems, facilitating adaptation to protein subsites without entropic penalties. The fragment recombination strategy successfully translates bioactivity from complex scaffolds (IC₅₀ ~0.5 µM for NLRP3 binding) to this simplified difluorinated bis(piperidine) core, validating the design rationale [4].
Table 1: Key Tricyclic Scaffolds Inspiring Target Compound Design
Source Compound | Core Structure | Biological Target | Key Pharmacophore Fragment |
---|---|---|---|
HS203873 [5] | Benzo[d]imidazol-2-one | NLRP3 Inflammasome | 1-(Piperidin-4-yl) subunit |
US7348323B2 Derivatives | Pyrrolo[2,3-c]pyridine | Kinase Modulators | 4-(Piperazin-1-yl)piperidine |
INF39 Hybrid [4] | Acrylic acid-Benzimidazolone | NLRP3 (Covalent) | Electrophilic acrylamide |
The 3,3-difluoropiperidine moiety is synthesized via deoxofluorination of piperidin-3-one precursors or catalytic hydrogenation of fluorinated pyridines. The deoxofluorination route employs reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), converting ketones to gem-difluorides in 65–78% yields [1] [9]. Critical optimization involves:
Alternative hydrogenation methods utilize palladium or rhodium catalysts (5–10 mol%) under 50–80 psi H₂ to reduce 3,3-difluoropyridine derivatives. Pd/C in trifluoroacetic acid achieves cis-selectivity (>20:1 dr) via protonation-directed delivery of hydrogen [9]. Nickel silicide catalysts offer cost-effective alternatives, operating in water with 90% conversion but requiring stringent oxygen exclusion [9].
Recent advances employ continuous-flow fluorination using gaseous SF₄, improving heat transfer and reducing reaction times from 48 hours to <15 minutes. This method elevates yields to 85% while enhancing safety profile [6]. The 3,3-difluoropiperidine product is typically stabilized as its hydrochloride salt (melting point 192–195°C) for storage at 2–8°C prior to coupling [1].
Table 2: Fluorination Techniques for 3,3-Difluoropiperidine Synthesis
Method | Reagent/Catalyst | Conditions | Yield (%) | Diastereoselectivity | Key Advantage |
---|---|---|---|---|---|
Deoxofluorination | DAST / Deoxo-Fluor® | CH₂Cl₂, –78°C to RT, 12h | 65–78 | N/A | Broad functional group tolerance |
Catalytic Hydrogenation | Pd/C (5 mol%) | TFA, 80 psi H₂, 50°C, 24h | 88 | >20:1 cis | High stereocontrol |
Continuous-Flow | SF₄ (g) | Et₂O, 100°C, 0.2 mL/min | 85 | N/A | Rapid, scalable, safer |
Convergent synthesis of the target compound exploits amide coupling and reductive amination as key bond-forming strategies between the 3,3-difluoropiperidine and 4-(2-aminoethyl)piperidine fragments:
Route A: Carboxylic Acid Activation
Route B: Fragment Condensation
Microwave-assisted coupling (150°C, 15 min) enhances efficiency in Route A, reducing reaction times from 48 hours while maintaining 95% purity. Route B benefits from in situ protecting group strategies: the tert-butoxycarbonyl (Boc) group shields the secondary piperidine nitrogen during fluorination, preventing quaternary ammonium salt formation [9].
For bicyclic variants, intramolecular Mannich cyclizations construct fused systems like 8-azabicyclo[3.2.1]octanes. 4-(2-Oxoethyl)piperidine reacts with difluorinated amines under Brønsted acid catalysis (TsOH, toluene reflux) to form tropane analogues in a single step .
The bifunctional nature of 1-(3,3-difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one enables diverse late-stage modifications:
Nitrogen Functionalization
Carbonyl Modifications
Bioorthogonal Transformations
Regioselectivity challenges in N-functionalization are addressed through protecting group orthogonality: the less basic 3,3-difluoropiperidine nitrogen (pKₐ ~6.5) remains protonated at pH 8, allowing selective acylation of the piperidin-4-yl nitrogen (pKₐ ~10.2) [9]. Transition-metal catalyzed C–H activation at the 4-position of the non-fluorinated piperidine (Pd(OAc)₂, 110°C) enables arylation with iodobenzene (74% yield) for hydrophobic pocket extension [9].
Table 3: Post-Functionalization Reactions of the Target Compound
Reaction Type | Reagents/Conditions | Product | Yield (%) | Application Purpose |
---|---|---|---|---|
N-Acylation | TFAA, pyridine, 0°C, 1h | 1-(3,3-Difluoropiperidin-1-yl)-2-(1-trifluoroacetylpiperidin-4-yl)ethan-1-one | 94 | Enhanced CNS penetration |
N-Alkylation | CF₃CH₂I, K₂CO₃, DMF, 60°C, 12h | 1-(1-(2,2,2-Trifluoroethyl)-3,3-difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one | 75 | Metabolic stability improvement |
C-H Arylation | Pd(OAc)₂, PhI, Ag₂CO₃, DMF, 110°C, 24h | 1-(3,3-Difluoropiperidin-1-yl)-2-(4-phenylpiperidin-4-yl)ethan-1-one | 74 | Hydrophobic extension |
Hydrothiolation | Thiophenol, [Ir] photocatalyst, 427 nm LED | 1-(3,3-Difluoropiperidin-1-yl)-2-(4-(phenylthio)piperidin-4-yl)ethan-1-one | 89 | Metalloenzyme inhibitor design |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1